4-(Bromomethyl)-3-methyl-1-(3-methylphenyl)-1H-pyrazole
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Overview
Description
4-(Bromomethyl)-3-methyl-1-(3-methylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromomethyl group at position 4, a methyl group at position 3, and a 3-methylphenyl group at position 1 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-methyl-1-(3-methylphenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the bromination of 3-methyl-1-(3-methylphenyl)-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. The bromination occurs selectively at the methyl group at position 4, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-methyl-1-(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include primary alcohols.
Scientific Research Applications
4-(Bromomethyl)-3-methyl-1-(3-methylphenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-methyl-1-(3-methylphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a pyrazole ring.
3-Methyl-1-(3-methylphenyl)-1H-pyrazole: Lacks the bromomethyl group at position 4.
Uniqueness
4-(Bromomethyl)-3-methyl-1-(3-methylphenyl)-1H-pyrazole is unique due to the presence of both a bromomethyl group and a pyrazole ring, which imparts specific reactivity and potential for diverse applications in various fields.
Biological Activity
4-(Bromomethyl)-3-methyl-1-(3-methylphenyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its unique molecular structure, has been investigated for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12BrN3
- Molecular Weight : 292.14 g/mol
The presence of the bromomethyl group and methyl groups on the pyrazole ring contributes to its reactivity and potential biological interactions.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study involving various pyrazole compounds, it was found that certain derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds with similar structures demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Dexamethasone | 76 | 86 |
This compound | Up to 85 | Up to 93 |
2. Antimicrobial Activity
The antimicrobial potential of pyrazole compounds has been extensively studied. In vitro tests against various bacterial strains (e.g., E. coli, Bacillus subtilis) revealed that certain derivatives possess significant antibacterial activity. Research has shown that compounds similar to this compound exhibited effective inhibition against these pathogens .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 40 µg/mL |
Bacillus subtilis | 40 µg/mL |
3. Anticancer Activity
Emerging studies have highlighted the anticancer properties of pyrazole derivatives. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. Notably, some pyrazole derivatives have shown promising results in inhibiting tumor growth in animal models .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory processes.
- Cytokine Modulation : It can modulate the production of cytokines, reducing inflammation and immune response.
- Antioxidant Activity : The presence of bromine and methyl groups may confer antioxidant properties, protecting cells from oxidative stress.
Case Studies
Recent studies have explored the efficacy of pyrazole derivatives in clinical settings:
- A study conducted by Selvam et al. (2014) evaluated a series of novel pyrazole derivatives for their anti-inflammatory effects in animal models, demonstrating significant reductions in edema comparable to established treatments .
- Another investigation focused on the antimicrobial properties of pyrazoles against resistant bacterial strains, highlighting their potential as alternative therapeutic agents .
Properties
Molecular Formula |
C12H13BrN2 |
---|---|
Molecular Weight |
265.15 g/mol |
IUPAC Name |
4-(bromomethyl)-3-methyl-1-(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C12H13BrN2/c1-9-4-3-5-12(6-9)15-8-11(7-13)10(2)14-15/h3-6,8H,7H2,1-2H3 |
InChI Key |
GVBBRSAOTPUWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C)CBr |
Origin of Product |
United States |
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